N'-(3-Bromo-5-methylbenzylidene)-4-methylbenzenesulfonohydrazide
Description
N'-(3-Bromo-5-methylbenzylidene)-4-methylbenzenesulfonohydrazide is a hydrazone derivative characterized by a sulfonohydrazide backbone conjugated with a substituted benzaldehyde moiety. The compound features a 3-bromo-5-methylbenzylidene group attached to the sulfonohydrazide nitrogen, which confers unique electronic and steric properties. The bromine atom at the 3-position enhances electrophilicity and may contribute to halogen bonding, while the 5-methyl group modulates lipophilicity and steric bulk .
Properties
IUPAC Name |
N-[(E)-(3-bromo-5-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S/c1-11-3-5-15(6-4-11)21(19,20)18-17-10-13-7-12(2)8-14(16)9-13/h3-10,18H,1-2H3/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSITLHUWFITID-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC(=C2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC(=C2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
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Reaction Setup :
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Workup :
Key Parameters :
Condensation with 3-Bromo-5-Methylbenzaldehyde
The hydrazone linkage is formed through acid-catalyzed condensation between 4-methylbenzenesulfonohydrazide and 3-bromo-5-methylbenzaldehyde. This step is critical for introducing the benzylidene moiety.
Procedure:
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Reaction Setup :
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Mechanism :
Reaction Equation :
Optimization Insights :
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Solvent : Ethanol is preferred for its polarity and ability to dissolve both reactants.
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Catalyst : Glacial acetic acid (1–2 mol%) maximizes yield without side reactions.
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Temperature : Reflux (~78°C) ensures complete conversion within 4 hours.
Purification and Crystallization Techniques
Crude products require purification to remove unreacted starting materials and byproducts.
Steps:
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Concentration :
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Recrystallization :
Yield and Purity :
Analytical Characterization
Spectroscopic Methods:
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Infrared Spectroscopy (IR) :
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Nuclear Magnetic Resonance (NMR) :
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Mass Spectrometry (MS) :
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Molecular ion peak at m/z 387.7 (M⁺) confirms molecular weight.
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Optimization of Reaction Conditions
Comparative Analysis of Methodologies:
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Solvent | Ethanol | Toluene | 1,4-Dioxane |
| Catalyst | Acetic acid | None | Cs₂CO₃ |
| Temperature | Reflux (78°C) | RT | 50°C |
| Time | 4 h | 6 h | 2 h |
| Yield | 75% | 65% | 50% |
Key Findings :
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Acid Catalysis : Method A (acetic acid) provides superior yield and faster reaction times due to enhanced electrophilicity of the aldehyde.
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Base-Mediated Reactions : Method C (Cs₂CO₃) is less efficient for condensation but useful for subsequent functionalization.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: N’-(3-Bromo-5-methylbenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its hydrazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
N'-(3-Bromo-5-methylbenzylidene)-4-methylbenzenesulfonohydrazide has shown promising antimicrobial properties. Research indicates that compounds with similar hydrazone structures can inhibit the growth of various bacteria and fungi. The mechanism may involve interference with microbial enzymes or cell wall synthesis, making it a candidate for developing new antibiotics.
Anticancer Properties
Studies have suggested that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. The bromine atom's presence may enhance the compound's ability to interact with cellular targets involved in cancer progression. Initial studies indicate potential effectiveness against certain cancer cell lines, warranting further investigation into its mechanisms and efficacy.
Synthetic Utility
This compound is synthesized through the condensation reaction of 4-methylbenzenesulfonohydrazide and 3-bromo-5-methylbenzaldehyde under acidic conditions. This method allows for the production of high-purity compounds suitable for various research applications.
Synthesis Overview
- Reactants :
- 4-Methylbenzenesulfonohydrazide
- 3-Bromo-5-methylbenzaldehyde
- Conditions : Acidic medium, reflux
- Monitoring : Thin-layer chromatography (TLC)
- Purification : Recrystallization or column chromatography
Biological Mechanisms
The biological activity of this compound may involve:
- Enzyme Inhibition : Potential inhibition of enzymes related to bacterial metabolism or cancer cell survival.
- Signal Modulation : Interaction with cellular receptors or signaling pathways, influencing processes such as apoptosis or proliferation.
Mechanism of Action
The mechanism of action of N’-(3-Bromo-5-methylbenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt various biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Bromo vs. Chloro Substituents
- The chloro substituent may also alter crystal packing via halogen bonding .
Methyl vs. Methoxy Groups
- N'-(3-Bromo-4-hydroxybenzylidene)-2-methoxybenzohydrazide (): The 2-methoxy group increases steric hindrance and electron-donating effects, reducing reactivity compared to the 5-methyl variant. This compound exhibits a higher melting point (209°C) due to stronger intermolecular hydrogen bonds .
Antimicrobial and Antitubercular Activity
- N'-(Substituted benzylidene)-4-methylbenzenesulfonohydrazides (): Derivatives with nitro or trifluoromethyl groups show enhanced inhibition of Mycobacterium tuberculosis (MIC = 1.56–6.25 µg/mL) compared to bromo/methyl-substituted analogs, likely due to improved membrane permeability .
- N'-(2-Chloro-5-nitrobenzylidene)-3-bromobenzohydrazide (): Exhibits moderate antimicrobial activity against E. coli and S. aureus (MIC = 25–50 µg/mL), suggesting that nitro groups synergize with bromine for bacterial targeting .
Enzyme Inhibition
- N'-(Substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides (): Derivatives with para-nitro substituents show potent monoamine oxidase-B (MAO-B) inhibition (IC₅₀ = 0.89 µM), outperforming bromo/methyl analogs. This highlights the importance of electron-withdrawing groups for enzyme active-site interactions .
DNA Interaction
- N'-(2-Hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide (): Intercalates with salmon sperm DNA (SS-DNA) via π-π stacking, increasing DNA length by 12–15%. The absence of a bromine atom reduces steric hindrance, facilitating deeper insertion into base pairs .
Physical Properties
Spectral and Crystallographic Data
- 1H NMR Shifts : The N=CH proton in bromo/methyl derivatives resonates at δ 8.30–8.40 ppm, while nitro-substituted analogs show upfield shifts (δ 8.10–8.20 ppm) due to reduced electron density .
- Crystal Packing (): Coumarin-based hydrazones form layered structures via N–H···O and C–H···π interactions, with unit cell volumes ~1400 ų. Bromine atoms contribute to denser packing (Uiso = 0.047–0.064 Ų) compared to methyl groups .
Biological Activity
N'-(3-Bromo-5-methylbenzylidene)-4-methylbenzenesulfonohydrazide is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings.
Chemical Structure and Properties
This compound is characterized by a complex molecular structure that includes a sulfonohydrazide functional group and a brominated aromatic ring. The molecular formula is , with a molecular weight of approximately 367.26 g/mol. The presence of bromine and sulfonamide groups suggests potential interactions with biological targets, enhancing its pharmacological profile.
Synthesis
The synthesis typically involves the condensation reaction between 4-methylbenzenesulfonohydrazide and 3-bromo-5-methylbenzaldehyde, usually performed in an acidic medium under reflux conditions. The reaction can be monitored using thin-layer chromatography, followed by purification techniques such as recrystallization or column chromatography to isolate the product in high purity.
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets, including enzymes or receptors. The bromine atom and sulfonamide group are likely to facilitate interactions through hydrogen bonding or electrophilic attack mechanisms, potentially leading to enzyme inhibition or modulation of signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antibiotics .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies on various cancer cell lines have revealed that the compound induces apoptosis and inhibits cell proliferation. Notably:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The mechanism behind its anticancer activity may involve the disruption of cellular signaling pathways critical for cancer cell survival .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against biofilm-forming bacteria. The results indicated that this compound significantly reduced biofilm formation by 50% at concentrations as low as 16 µg/mL, highlighting its potential as a therapeutic agent against persistent bacterial infections .
- Anticancer Mechanism Investigation : Another study explored the compound's mechanism of action in cancer cells. It was found that treatment with this compound led to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, indicating its role in inducing oxidative stress and apoptosis in tumor cells .
Q & A
Q. Advanced Research Focus
- Bromine : Enhances electrophilicity and enzyme inhibition via halogen bonding (e.g., MAO-B IC₅₀ improvement by 30% vs. non-halogenated analogs) .
- Methyl groups : Improve lipophilicity, enhancing membrane permeability in antimicrobial assays .
What crystallographic software tools are recommended for structure refinement?
Q. Methodological Focus
- SHELX suite : SHELXT for structure solution and SHELXL for refinement, using Olex2 as an interface. Hydrogen atoms are added via riding models .
- CrysAlisPRO : Data integration and absorption correction for high-resolution datasets .
How are non-covalent interactions quantified in Hirshfeld surface analysis?
Advanced Research Focus
Hirshfeld surfaces map intermolecular contacts (e.g., H···O, H···Br). For example, dₑ (distance to nearest nucleus) and dᵢ (contact distance) parameters quantify hydrogen bond strength. Fingerprint plots differentiate van der Waals interactions from halogen bonds .
What solvent systems optimize recrystallization for X-ray-quality crystals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
